Light-Gated HDAC1 Inhibition
BG48 inhibited recombinant HDAC1 enzymatic activity in a dose-dependent manner exclusively following exposure to blue light (470 nm, 17 mW/cm²), with no inhibitory activity detected in the absence of light. In contrast, the reference HDAC inhibitors CI-994 and MS-275 showed no differential activity upon light exposure, inhibiting HDAC1 constitutively [1]. This light-gated, 'on/off' binary switch behavior is the defining characteristic of COMET probes and fundamentally distinguishes BG48 from all conventional HDAC inhibitors.
| Evidence Dimension | Light-dependent HDAC1 enzymatic inhibition (dose-response) |
|---|---|
| Target Compound Data | Strong, dose-dependent HDAC1 inhibition under 470 nm blue light (17 mW/cm²); inactive in dark |
| Comparator Or Baseline | CI-994 and MS-275: Constitutive HDAC1 inhibition regardless of illumination; no differential activity upon light exposure |
| Quantified Difference | Qualitative on/off switch (light vs. dark); no differential activity observed for comparators |
| Conditions | Biochemical assay using synthetic acetyl-lysine tripeptide substrate (H4K12-based); recombinant HDAC1; 470 nm LED array (Imax = 17 mW/cm²) |
Why This Matters
Enables spatiotemporally precise HDAC1 inhibition unachievable with any conventional, non-photochromic HDAC inhibitor, essential for experiments requiring conditional control of epigenetic modulation.
- [1] Reis SA, Ghosh B, Hendricks JA, Szantai-Kis DM, Törk L, Ross KN, Lamb J, Read-Button W, Zheng B, Wang H, Salthouse C, Haggarty SJ, Mazitschek R. Light-controlled modulation of gene expression by chemical optoepigenetic probes. Nat Chem Biol. 2016 May;12(5):317-23. doi: 10.1038/nchembio.2042. Fig. 2d. View Source
